N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
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Overview
Description
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, including the formation of the pyrrolidine ring, the thiophene ring, and the cyclopropyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each part of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, thiophene-containing molecules, and cyclopropyl-substituted compounds. Examples include:
- Pyrrolidine-2-one
- Thiophene-2-carboxylic acid
- Cyclopropylamine
Uniqueness
What sets N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-4-5-16(11-17(14)24-9-2-3-18(24)25)23-20(27)19(26)22-13-21(7-8-21)15-6-10-28-12-15/h4-6,10-12H,2-3,7-9,13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKNWMCEYNLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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